Nickel(II) cyclohexanebutyrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

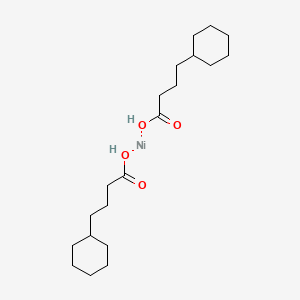

Fórmula molecular |

C20H36NiO4 |

|---|---|

Peso molecular |

399.2 g/mol |

Nombre IUPAC |

4-cyclohexylbutanoic acid;nickel |

InChI |

InChI=1S/2C10H18O2.Ni/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |

Clave InChI |

YKADGYSFDKVRLM-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Ni] |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry for Nickel Ii Cyclohexanebutyrate

Isolation Techniques

Following the synthesis, the initial isolation of the crude Nickel(II) cyclohexanebutyrate product is typically achieved through filtration . If the product has precipitated from the reaction mixture, it can be collected by filtering the solid and washing it with a suitable solvent to remove soluble impurities. The choice of washing solvent is critical; it should be one in which the product is sparingly soluble, while the impurities are readily soluble.

Solvent evaporation is another method used for isolation, particularly when the synthesis is carried out in a homogeneous solution. The solvent is removed under reduced pressure, leaving the solid product behind. This is often followed by further purification steps.

Purification Methods

Recrystallization is a widely used technique for the purification of crystalline solids like this compound. acs.orgnih.gov This process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization.

Chromatographic methods offer a higher degree of purification and are particularly useful for separating the desired compound from closely related impurities. rsc.orgrsc.orgIon-exchange chromatography can be employed to remove other metal ions. rsc.orgrsc.org In this technique, a solution of the nickel salt is passed through a column containing a resin that selectively binds to certain ions. For instance, cation-exchange resins can be used to capture the Ni(II) ions, which are then eluted using a suitable eluent, leaving behind anionic impurities. rsc.orgrsc.org Specialized resins, such as those containing chelating agents like iminodiacetic acid or nitrilotriacetic acid (NTA), can exhibit high selectivity for nickel ions, facilitating a more efficient separation. bio-rad.comquora.com

Purity Assessment

The purity of this compound is assessed using a variety of analytical techniques:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the carboxylate group to the nickel ion. The characteristic absorption bands of the carboxylate group will shift upon coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While nickel(II) is paramagnetic, which can lead to significant line broadening in NMR spectra, specialized techniques can still provide structural information.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nickel) in the compound. The experimental values are compared with the theoretical values calculated from the chemical formula to assess purity.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of the compound and to identify the presence of any solvated molecules, such as water.

X-ray Diffraction (XRD): For crystalline samples, single-crystal XRD can provide the definitive molecular structure, confirming the identity and purity of the compound. Powder XRD can be used to identify the crystalline phase and check for the presence of crystalline impurities.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to identify any impurities.

The following table summarizes the techniques used for the purity assessment of this compound:

| Technique | Purpose |

| Infrared (IR) Spectroscopy | Functional group identification and confirmation of coordination |

| Elemental Analysis | Determination of elemental composition |

| Thermal Analysis (TGA) | Assessment of thermal stability and solvent content |

| X-ray Diffraction (XRD) | Structural elucidation and phase purity of crystalline samples |

| Mass Spectrometry (MS) | Molecular weight determination and impurity identification |

Theoretical and Computational Investigations of Nickel Ii Cyclohexanebutyrate

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into geometry, bond characteristics, and molecular orbitals.

In the absence of a crystal structure for Nickel(II) cyclohexanebutyrate, DFT calculations serve as a primary tool for predicting its three-dimensional geometry and the nature of the coordination between the Nickel(II) ion and the cyclohexanebutyrate ligands.

Theoretical models suggest that the Nickel(II) ion in such carboxylate complexes typically adopts a distorted octahedral or square planar coordination geometry. nih.govresearchgate.net In an octahedral arrangement, the nickel center would be coordinated to oxygen atoms from the carboxylate groups of two cyclohexanebutyrate ligands and potentially to water molecules or other solvent molecules if present.

Geometry optimization using DFT, for instance with the B3LYP functional, would likely reveal key bond parameters. nih.gov Based on studies of similar Nickel(II) carboxylate complexes, the Ni-O bond lengths are expected to be in the range of 2.0 to 2.2 Å. researchgate.netchemrxiv.org The C=O and C-O bond lengths within the coordinated carboxylate group would be slightly altered compared to the free carboxylic acid, reflecting the delocalization of electron density upon coordination to the nickel ion.

Table 1: Predicted Bond Parameters for this compound based on Analogous Systems

| Parameter | Predicted Value Range |

|---|---|

| Ni-O Bond Length | 2.0 - 2.2 Å |

| O-C-O Bond Angle | 120 - 125° |

| C=O Bond Length | ~1.25 Å |

Note: These values are estimations based on DFT studies of other Nickel(II) carboxylate complexes and may vary depending on the specific coordination environment and computational methods used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. universepg.com

For Nickel(II) complexes, the HOMO and LUMO are often composed of a mixture of metal d-orbitals and ligand-based orbitals. aston.ac.uksciepub.com In this compound, the HOMO is likely to have significant contributions from the p-orbitals of the carboxylate oxygen atoms and the d-orbitals of the Nickel(II) ion. The LUMO is expected to be predominantly centered on the Nickel(II) ion, with some contribution from the antibonding orbitals of the ligands.

The HOMO-LUMO energy gap for Nickel(II) complexes can vary depending on the ligand field strength. researchgate.net For carboxylate ligands, which are considered weak-field ligands, the energy gap is expected to be relatively large, suggesting good kinetic stability. DFT calculations on similar systems have shown HOMO-LUMO gaps in the range of 3 to 5 eV. researchgate.netproquest.com

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Primary Contribution | Predicted Energy Range (relative) |

|---|---|---|

| HOMO | Ni(d) and O(p) orbitals | -5 to -7 eV |

| LUMO | Ni(d*) antibonding orbitals | -1 to -2 eV |

Note: The energy values are illustrative and highly dependent on the level of theory and basis set used in the DFT calculations.

Analysis of the charge distribution provides insight into the polarity of bonds and the reactive sites within the molecule. In this compound, the Nickel(II) ion will possess a significant positive charge, while the oxygen atoms of the carboxylate groups will carry a partial negative charge, indicative of a polar covalent Ni-O bond.

An electrostatic potential (ESP) map would visually represent the charge distribution. Regions of negative potential (typically colored red) would be localized around the carboxylate oxygen atoms, indicating their nucleophilic character and suitability for coordinating to the Lewis acidic Nickel(II) center. The Nickel(II) ion would be in a region of positive potential (blue), highlighting its electrophilic nature. The cyclohexanebutyrate ligand's hydrocarbon framework would exhibit a relatively neutral potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations can provide a detailed picture of the conformational dynamics and behavior of this compound in a solvent environment over time.

The cyclohexanebutyrate ligand is composed of a flexible cyclohexane (B81311) ring and a butyrate chain. The cyclohexane ring is known to exist predominantly in a chair conformation to minimize angular and torsional strain. utexas.edulibretexts.org Ring-flipping between two chair conformations is a rapid process at room temperature. libretexts.org

In a polar solvent like water, MD simulations would show the formation of a well-defined solvation shell around the this compound complex. Water molecules would orient their oxygen atoms towards the positively charged nickel center and their hydrogen atoms towards the negatively charged carboxylate groups. acs.orgresearchgate.net The exchange of water molecules between the first solvation shell and the bulk solvent is a dynamic process that can be studied with MD simulations. acs.org

Metal carboxylates, particularly those with longer alkyl chains, have a tendency to aggregate in solution to form micelles or other supramolecular structures. zenodo.orgscientia-tss.com While the cyclohexanebutyrate ligand is not a long straight-chain fatty acid, the nonpolar cyclohexane ring could promote aggregation in aqueous solutions. MD simulations could be employed to investigate the potential for such aggregation, providing insights into the intermolecular interactions that would drive the formation of dimers or larger clusters.

Quantum Chemical Calculations of Advanced Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. These calculations can provide detailed information about the vibrational and electronic properties of this compound.

Prediction of Vibrational Modes and Assignment in High-Resolution IR/Raman Spectra

The vibrational modes of this compound can be predicted by performing geometry optimization followed by frequency calculations using DFT. These calculations yield a set of normal modes, each with a specific frequency and intensity for both Infrared (IR) and Raman activity.

The predicted vibrational spectrum is expected to be characterized by several key regions:

C-H Stretching: Vibrations associated with the cyclohexane and butyrate alkyl chains are anticipated in the 2850-3000 cm⁻¹ region.

C=O Stretching: The carboxylate group's symmetric and asymmetric stretching modes are particularly sensitive to the coordination environment. The asymmetric stretch (νₐ(COO⁻)) is typically observed in the 1550-1650 cm⁻¹ range, while the symmetric stretch (νₛ(COO⁻)) appears around 1400-1450 cm⁻¹. The separation between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).

Ni-O Stretching: The vibrations corresponding to the bonds between the nickel ion and the oxygen atoms of the carboxylate and water ligands are expected at lower frequencies, typically in the 300-500 cm⁻¹ range.

A detailed assignment of the calculated vibrational modes can be achieved by visualizing the atomic displacements for each normal mode. This allows for a direct correlation between the calculated frequencies and specific molecular motions.

Table 1: Predicted Characteristic Vibrational Frequencies for a Model of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|

| O-H Stretch (coordinated H₂O) | 3200-3500 | Strong | Weak |

| C-H Stretch (aliphatic) | 2850-3000 | Medium | Strong |

| C=O Asymmetric Stretch (COO⁻) | 1560-1620 | Strong | Medium |

| C=O Symmetric Stretch (COO⁻) | 1410-1450 | Strong | Weak |

| CH₂ Scissoring/Bending | 1400-1470 | Medium | Medium |

| C-C Stretch (cyclohexane ring) | 800-1200 | Medium | Strong |

| Ni-O Stretch (carboxylate) | 400-480 | Medium | Medium |

Calculation of Electronic Transitions and Absorption Spectra (UV-Vis, NIR)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis and Near-Infrared (NIR) absorption spectra. For a d⁸ metal ion like Ni(II) in an octahedral field, three spin-allowed d-d transitions are expected.

The electronic spectrum of an octahedral Ni(II) complex is typically characterized by three main absorption bands corresponding to the following transitions from the ³A₂g ground state:

³A₂g → ³T₂g

³A₂g → ³T₁g(F)

³A₂g → ³T₁g(P)

The energies of these transitions are dependent on the ligand field splitting parameter (10Dq or Δₒ) and the Racah parameter (B), which quantifies the interelectronic repulsion. TD-DFT calculations can provide theoretical values for the wavelengths of maximum absorption (λₘₐₓ) for these transitions.

Table 2: Predicted Electronic Transitions for a Model of Octahedral this compound

| Transition | Predicted λₘₐₓ (nm) | Region |

|---|---|---|

| ³A₂g → ³T₂g | 1100-1300 | NIR |

| ³A₂g → ³T₁g(F) | 650-750 | Vis |

Ligand Field Theory (LFT) Applications to this compound

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes by considering the interactions between the metal d-orbitals and the ligand orbitals.

Analysis of d-Orbital Splitting and Electronic Configurations

In an idealized octahedral geometry (Oₕ), the five degenerate d-orbitals of the free Ni(II) ion are split into two energy levels: a lower-energy triply degenerate set (t₂g: dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy doubly degenerate set (e₉: d₂² , dₓ²₋ᵧ²). The energy separation between these levels is the ligand field splitting parameter, Δₒ.

For a d⁸ ion like Ni(II), the ground electronic configuration in an octahedral field is (t₂g)⁶(e₉)². This configuration results in a ³A₂g ground state term. The cyclohexanebutyrate ligand, being a carboxylate, is considered a relatively weak field ligand.

Distortions from perfect octahedral symmetry, which are likely in a complex with mixed ligands (carboxylate and water), will lead to further splitting of the t₂g and e₉ orbitals. For example, a tetragonal distortion (D₄ₕ symmetry) would split the t₂g orbitals into e₉ and b₂g levels, and the e₉ orbitals into a₁g and b₁g levels. The precise nature of this splitting depends on whether the distortion is an elongation or compression along the z-axis.

Correlation with Spectroscopic and Magnetic Anisotropy

The d-orbital splitting pattern directly influences the electronic absorption spectrum, as the observed d-d transitions correspond to the promotion of electrons between these split orbitals. The energies of the transitions, as calculated by TD-DFT, can be correlated with the magnitude of the ligand field splitting (Δₒ) and any lower-symmetry splittings.

Furthermore, the electronic configuration and the splitting of the d-orbitals are fundamental to understanding the magnetic properties of the complex. For a Ni(II) complex with a ³A₂g ground state, the magnetic moment is expected to be close to the spin-only value for two unpaired electrons (approximately 2.83 Bohr magnetons). However, spin-orbit coupling can mix in excited states, leading to a slightly higher magnetic moment and introducing magnetic anisotropy. The nature and magnitude of this anisotropy are directly related to the energy separation and symmetry of the d-orbitals. While specific magnetic properties are not detailed here, the theoretical framework of LFT provides the basis for their interpretation.

Ab Initio and Semi-Empirical Methods for Reaction Pathway Elucidation

Computational methods can be employed to explore potential reaction pathways involving this compound. These methods can elucidate mechanisms of ligand exchange, thermal decomposition, or catalytic activity.

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide highly accurate energies for stationary points (reactants, products, intermediates, and transition states) along a reaction coordinate. By mapping out the potential energy surface, one can determine the activation barriers and reaction enthalpies for proposed mechanistic steps. For a process like the thermal decomposition of this compound, these methods could be used to investigate the initial steps of ligand dissociation or decarboxylation.

Semi-Empirical Methods: While less accurate than ab initio methods, semi-empirical methods (such as PM6 or PM7) are computationally much less expensive. This allows for the exploration of more complex reaction pathways and larger molecular systems. They can be particularly useful for initial screenings of possible reaction mechanisms before more rigorous and computationally demanding methods are applied. For instance, in a hypothetical catalytic cycle involving this compound, semi-empirical methods could be used to quickly assess the feasibility of various proposed intermediates and transition states.

The elucidation of reaction pathways often involves locating transition state structures, which are first-order saddle points on the potential energy surface. Frequency calculations are then performed to confirm the nature of these stationary points (a minimum has all real frequencies, while a transition state has one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be used to connect a transition state to its corresponding reactants and products, thus mapping out the complete reaction path.

Transition State Characterization for Ligand Exchange and Decomposition Pathways

The reactivity of metal complexes like this compound is fundamentally governed by the nature of the transition states involved in their reactions. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions and identifying the structures of the transition states.

Ligand Exchange: Ligand exchange reactions in square planar or octahedral nickel(II) complexes can proceed through associative, dissociative, or interchange mechanisms. While specific computational studies on this compound are not extensively documented in the literature, general principles derived from theoretical investigations of other nickel(II) carboxylates can be considered. For a hypothetical ligand exchange reaction, computational characterization of the transition state would involve locating a first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. Key parameters that are typically analyzed include the bond lengths and angles of the incoming and outgoing ligands with respect to the nickel center, as well as changes in the coordination geometry of the nickel ion.

Decomposition Pathways: Thermal decomposition of metal carboxylates can be a complex process involving multiple steps, such as decarboxylation. Theoretical modeling can help to elucidate these pathways by identifying the transition states for each elementary step. For this compound, a plausible decomposition pathway could involve the cleavage of the carbon-oxygen bond of the carboxylate group. The transition state for such a step would be characterized by an elongated Ni-O bond and a partially formed new bond, for instance, between the carbonyl carbon and another atom or group. The vibrational frequencies of the transition state structure are also calculated, with one imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true transition state.

Due to the lack of specific published research on the computational analysis of this compound, detailed structural data for its transition states in ligand exchange and decomposition reactions are not available. However, the general approaches outlined above are standard in the field of computational inorganic chemistry for characterizing such processes.

Energy Profiles for Chemical Transformations

The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. These profiles are constructed from the calculated energies of the reactants, intermediates, transition states, and products.

Ligand Exchange: The energy profile for a ligand exchange reaction reveals the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in determining the reaction rate. For an associative mechanism in a square planar Ni(II) complex, the profile would show the formation of a higher-energy, five-coordinate intermediate. In contrast, a dissociative mechanism would proceed through a lower-coordinate, higher-energy intermediate. The relative energies of these species, as calculated by quantum chemical methods, would indicate the most likely pathway.

The table below presents a hypothetical energy profile for a generic chemical transformation of a nickel(II) complex, illustrating the type of data that would be generated from computational studies. It is important to note that these values are illustrative and not based on actual calculations for this compound due to the absence of such data in the reviewed literature.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + L) | 0.0 |

| Transition State 1 (Ligand Association) | +15.2 |

| Intermediate (Five-coordinate species) | +5.8 |

| Transition State 2 (Ligand Dissociation) | +18.5 |

| Products (Exchanged Complex + L') | -2.3 |

Advanced Spectroscopic and Spectroelectrochemical Characterization of Nickel Ii Cyclohexanebutyrate

Vibrational Spectroscopy Beyond Routine Identification

Vibrational spectroscopy provides detailed information about the bonding and structure of a molecule by probing its vibrational energy levels.

High-Resolution Fourier Transform Infrared (FT-IR) Spectroscopy: Detailed Band Assignment and Isotopic Labeling

High-resolution FT-IR spectroscopy is a powerful technique for identifying the functional groups and elucidating the coordination environment of a metal complex. For a hypothetical analysis of Nickel(II) cyclohexanebutyrate, one would expect to observe characteristic vibrational bands for the carboxylate ligand and the effects of its coordination to the Ni(II) ion.

A detailed band assignment would involve identifying the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. The frequency separation (Δν = νas - νs) between these two bands is indicative of the carboxylate coordination mode (e.g., monodentate, bidentate chelating, or bridging). Isotopic labeling, for instance, by substituting ¹²C with ¹³C in the carboxylate group or ¹⁶O with ¹⁸O, would cause predictable shifts in the vibrational frequencies of the C-O bonds, confirming their assignment.

Hypothetical FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| νas(COO⁻) | ~1580 - 1620 | Asymmetric stretching of the carboxylate group. |

| νs(COO⁻) | ~1400 - 1440 | Symmetric stretching of the carboxylate group. |

| Δν (νas - νs) | ~140 - 200 | The magnitude suggests a particular coordination mode. |

| ν(C-H) of cyclohexane (B81311) | ~2850 - 2930 | Stretching vibrations of the C-H bonds in the cyclohexane ring. |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.

Raman Spectroscopy: Analysis of Skeletal Vibrations and Ligand Conformation Changes

Raman spectroscopy, which is sensitive to non-polar bonds, would complement FT-IR by providing information on the skeletal vibrations of the cyclohexanebutyrate ligand. The C-C stretching and deformation modes of the cyclohexane ring would be particularly active in the Raman spectrum. Changes in the conformation of the cyclohexane ring (e.g., chair to boat) upon coordination to the nickel center could be inferred from shifts in the positions and intensities of these bands. The Ni-O stretching vibration would also be observable, providing further insight into the coordination environment.

Terahertz (THz) Spectroscopy for Lattice Vibrations and Low-Frequency Modes

Terahertz (THz) spectroscopy probes the very low-frequency vibrational modes in a material, typically in the range of 3 to 100 cm⁻¹. For a solid-state sample of this compound, THz spectroscopy could be used to investigate intermolecular vibrations, such as lattice modes, which arise from the collective motions of the molecules in the crystal lattice. These low-frequency modes are sensitive to the crystal packing and long-range order. Additionally, low-frequency intramolecular vibrations, such as torsional modes of the ligand, could also be observed.

Electronic Spectroscopy for Electronic Structure and Transitions

Electronic spectroscopy provides information about the electronic energy levels of a molecule and the transitions between them.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: d-d Transitions and Charge Transfer Bands

For a d⁸ metal ion like Ni(II) in an octahedral coordination environment, three spin-allowed d-d transitions are typically expected in the UV-Vis-NIR spectrum. These transitions correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The energies of these transitions are dependent on the ligand field strength. In addition to the weaker d-d bands, more intense charge-transfer (CT) bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), may be observed, typically in the UV region.

Hypothetical UV-Vis-NIR Data for this compound in an Octahedral Field

| Transition | Expected Wavelength Range (nm) |

|---|---|

| ³A₂g → ³T₂g | ~800 - 1300 |

| ³A₂g → ³T₁g(F) | ~500 - 700 |

| ³A₂g → ³T₁g(P) | ~350 - 450 |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. If a chiral derivative of this compound were synthesized, for example, by using an enantiomerically pure form of a chiral ligand, CD and ORD spectroscopy could be employed to investigate its stereochemistry. The d-d electronic transitions of the Ni(II) center would become CD-active, and the resulting CD spectrum would provide information about the absolute configuration and conformational features of the complex. ORD spectroscopy, which measures the rotation of plane-polarized light as a function of wavelength, would provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization

The paramagnetic nature of the Nickel(II) ion (d8, typically with two unpaired electrons in an octahedral environment) profoundly influences the NMR spectra of this compound, leading to large chemical shift ranges and significant line broadening. wikipedia.org However, these paramagnetic effects can be harnessed to provide detailed structural and dynamic information.

Paramagnetic NMR Studies on this compound and its Derivatives

In solution, the 1H and 13C NMR spectra of this compound are expected to exhibit resonances that are significantly shifted from their typical diamagnetic positions. This hyperfine shift is a sum of contact and pseudocontact contributions. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift results from the magnetic anisotropy of the nickel center. wikipedia.org

Table 1: Expected 1H NMR Paramagnetic Shifts for Protons in a Generic Nickel(II) Carboxylate Complex. Data extrapolated from analogous systems for illustrative purposes.

| Proton Position | Expected Chemical Shift Range (ppm) | Linewidth (Hz) |

| α-CH2 (to COO-) | 50 to 100 | 500 - 1500 |

| β-CH2 | 10 to 40 | 200 - 800 |

| γ-CH2 | 5 to 20 | 100 - 400 |

| Cyclohexyl Protons | -10 to 15 | 50 - 300 |

Note: The actual shifts and linewidths for this compound would depend on the specific coordination geometry, solvent, and temperature.

The large dispersion of signals in paramagnetic NMR can simplify complex spectra by reducing peak overlap, and two-dimensional techniques like COSY can still be used to establish scalar coupling networks between protons, aiding in the complete assignment of the ligand resonances. researchgate.net

Solid-State NMR (SSNMR) for Crystalline and Amorphous Phases

Solid-state NMR is a powerful tool for characterizing the structure of this compound in its crystalline and amorphous forms. Due to the paramagnetic nature of the Ni(II) center, the 13C SSNMR spectra are expected to be dominated by the hyperfine interaction. This results in very large isotropic shifts and significant shift anisotropies.

Studies on structurally related paramagnetic acetylacetonato Nickel(II) complexes, such as [Ni(acac)2(H2O)2], have demonstrated the utility of 13C Magic Angle Spinning (MAS) NMR in probing the local environment of the ligands. semanticscholar.orgresearchgate.net The anisotropy observed in the spinning sideband patterns contains contributions from both the chemical shift anisotropy (CSA) and the electron-nucleus dipolar coupling, providing valuable structural information. semanticscholar.org For this compound, distinct isotropic shifts would be expected for the carboxylate carbon, the aliphatic carbons of the butyrate chain, and the carbons of the cyclohexane ring.

Table 2: Illustrative 13C Solid-State NMR Parameters for a Paramagnetic Ni(II) Complex. Based on data from [Ni(acac)2(H2O)2] as an analogue.

| Carbon Type | Isotropic Shift (δiso) (ppm) | Anisotropy (d) (ppm) |

| Carboxylate (COO-) | > 200 | Large |

| Methylene (α-CH2) | 80 - 150 | Moderate-Large |

| Methylene (other) | 20 - 60 | Moderate |

| Cyclohexyl (CH) | 10 - 40 | Small-Moderate |

These parameters are highly sensitive to the coordination geometry and the nature of any additional ligands, making SSNMR a valuable tool for identifying different solid-state phases or polymorphs of this compound.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation State and Hydrodynamic Radii

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape (hydrodynamic radii). ox.ac.uk This method has been successfully applied to the characterization of paramagnetic complexes in solution. researchgate.net

A DOSY experiment on this compound in a suitable solvent would provide the diffusion coefficient (D) of the complex. This information can be used to:

Confirm the monomeric state: By comparing the experimentally determined hydrodynamic radius with the calculated radius for a single molecule, one can determine if the complex exists as a monomer or forms larger aggregates in solution.

Study solution equilibria: If multiple species (e.g., monomer and dimer) are in equilibrium, DOSY can potentially resolve the signals from each species, provided their diffusion coefficients are sufficiently different.

Estimate molecular weight: Using appropriate calibration curves or internal standards, the diffusion coefficient can be used to estimate the molecular weight of the species in solution. acs.org

Paramagnetic compounds present challenges for DOSY due to fast nuclear spin relaxation times, which can lead to signal attenuation. acs.org However, with appropriate experimental parameters, it is possible to obtain reliable diffusion data.

Table 3: Typical Diffusion Coefficients for Small Molecules in Common NMR Solvents.

| Solvent | Typical D for MW ~400 g/mol (m2s-1) |

| CDCl3 | ~1.0 x 10-9 |

| CD3OD | ~1.5 x 10-9 |

| D2O | ~0.8 x 10-9 |

Note: These are approximate values. The measured diffusion coefficient for this compound would be influenced by its specific shape, solvation, and any aggregation.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct probe of the unpaired electrons in a system, making it an indispensable tool for studying paramagnetic Ni(II) complexes. For a typical high-spin d8 system (S=1) like octahedral this compound, the EPR spectrum is governed by the spin Hamiltonian, which includes the electron Zeeman interaction, zero-field splitting (ZFS), and hyperfine interactions.

Spin Hamiltonian Parameters and g-Tensor Anisotropy

The EPR spectrum of a powdered sample of this compound is expected to be broad and complex due to the zero-field splitting (D and E parameters) and g-tensor anisotropy. The ZFS arises from the spin-orbit coupling and the distortion from perfect octahedral symmetry, which lifts the degeneracy of the MS = -1, 0, +1 spin states in the absence of an external magnetic field.

g-Tensor: For octahedral Ni(II) complexes, the g-values are typically isotropic and fall in the range of 2.1 to 2.3. researchgate.net Deviations from isotropy (gx ≠ gy ≠ gz) indicate a lower symmetry environment.

Zero-Field Splitting (D and E): The axial ZFS parameter, D, and the rhombic ZFS parameter, E, describe the magnitude of the splitting. The values of D for octahedral Ni(II) complexes can range from small (< 1 cm-1) to quite large, significantly affecting the appearance of the EPR spectrum. researchgate.net

Table 4: Representative Spin Hamiltonian Parameters for Octahedral Ni(II) Complexes.

| Complex Type | giso (approx.) | D (cm-1) | E/D (Rhombicity) |

| [Ni(H2O)6]2+ | ~2.25 | ~ -1.0 | ~0 |

| Ni(N-donor)62+ | 2.17 - 2.20 | 0.05 - 0.90 | 0 - 0.33 |

| Ni(O-donor)62+ | 2.2 - 2.3 | Variable | Variable |

Analysis of the EPR spectrum, often requiring measurements at multiple frequencies (e.g., X-band and Q-band), allows for the determination of these spin Hamiltonian parameters, which provide a detailed picture of the electronic structure and coordination geometry of the Ni(II) center in this compound. researchgate.netias.ac.in

Electron-Nuclear Hyperfine Interactions and Ligand Contributions

Hyperfine interactions arise from the coupling of the electron spin with the magnetic moments of nearby nuclei (e.g., 1H, 13C on the ligand, or the 61Ni isotope). This interaction provides information about the distribution of the unpaired electron density throughout the molecule.

In the case of this compound, the interaction is primarily with the protons and carbons of the cyclohexanebutyrate ligand. This is often referred to as superhyperfine coupling. The magnitude of this coupling is related to the contact (through-bond) and dipolar (through-space) interactions.

While often unresolved in the broad EPR spectra of powdered Ni(II) samples, these interactions are the origin of the contact shifts observed in paramagnetic NMR. researchgate.net Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR), can be used to resolve these small hyperfine couplings and map the electron spin density onto the ligand framework. The hyperfine coupling to the oxygen atoms of the carboxylate group, while not directly observable with common isotopes, plays a crucial role in mediating the spin delocalization onto the rest of the ligand.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray-based spectroscopic techniques are powerful, non-destructive tools for probing the electronic and local atomic structure of materials. In the context of this compound, XAS and XPS provide critical insights into the nickel center's oxidation state, coordination geometry, and the compound's elemental surface composition.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Coordination Environment

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Ni K-edge provides detailed information about the oxidation state and coordination geometry of the nickel atom. The energy of the absorption edge is sensitive to the effective charge on the absorbing atom; a shift to higher energy typically indicates a higher oxidation state researchgate.net.

For this compound, the Ni K-edge XANES spectrum is expected to confirm the +2 oxidation state of the nickel center. The position of the absorption edge would be consistent with other well-characterized Ni(II) compounds osti.gov. Furthermore, the pre-edge region of the XANES spectrum is sensitive to the coordination geometry. For a typical octahedral or distorted octahedral coordination environment, as might be expected for a Ni(II) carboxylate complex, weak pre-edge features corresponding to 1s → 3d quadrupole-allowed transitions would be observed rsc.org. The intensity and shape of these features provide a fingerprint for the local symmetry around the nickel ion. Analysis of the main edge and post-edge features would further elucidate the coordination environment by comparing the spectrum to reference spectra of known Ni(II) compounds with different coordination geometries (e.g., square-planar, tetrahedral, octahedral) rsc.orgresearchgate.net.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure and Bond Distances

Extended X-ray Absorption Fine Structure (EXAFS) provides quantitative information about the local atomic structure around the central nickel atom, including bond distances, coordination numbers, and the identity of neighboring atoms. The oscillations in the absorption coefficient at energies above the absorption edge are caused by the scattering of the outgoing photoelectron by neighboring atoms.

In the analysis of this compound, the Fourier transform of the k³-weighted EXAFS spectrum would reveal distinct peaks corresponding to the different coordination shells around the Ni atom. The most prominent peak would correspond to the first coordination shell, consisting of oxygen atoms from the carboxylate groups. By fitting this peak, precise Ni-O bond distances and the coordination number can be determined researchgate.net. It is anticipated that the Ni(II) ion would be coordinated to oxygen atoms with a bond distance in the range of 2.0-2.1 Å, typical for Ni(II)-O bonds in octahedral environments researchgate.net. Subsequent peaks in the Fourier transform would correspond to more distant Ni-C and potentially Ni-Ni interactions, depending on the solid-state structure of the compound.

Interactive Table 1: Hypothetical EXAFS Fitting Parameters for this compound. This table presents plausible, non-experimental data based on typical values for similar Ni(II) complexes to illustrate expected EXAFS findings.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Ni-O | 6 | 2.05 | 0.008 |

| Ni-C | 6 | 2.90 | 0.010 |

XPS for Elemental Composition and Surface Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements present within the top few nanometers of a material's surface.

An XPS survey scan of this compound would show peaks corresponding to Nickel (Ni 2p), Oxygen (O 1s), and Carbon (C 1s). High-resolution spectra of the Ni 2p region are particularly informative for confirming the oxidation state. The Ni 2p₃/₂ peak for Ni(II) compounds typically appears at a binding energy of around 854-856 eV and is accompanied by a strong satellite peak at approximately 6 eV higher binding energy surfacesciencewestern.comresearchgate.net. This characteristic satellite structure is a hallmark of the Ni(II) oxidation state and helps to distinguish it from metallic nickel (Ni⁰) or Ni(III) species surfacesciencewestern.comacs.org. The binding energies for Ni(OH)₂ and NiO are often used as references, with Ni(II) in a carboxylate environment expected to show similar features nih.govxpsfitting.com. High-resolution scans of the C 1s and O 1s regions would further confirm the presence of the cyclohexanebutyrate ligand, with distinct peaks for carbon in the alkyl chain, and carbon and oxygen in the carboxylate group.

Interactive Table 2: Expected Binding Energies in XPS Analysis of this compound. This table presents plausible, non-experimental binding energy values to illustrate expected XPS results.

| Core Level | Expected Binding Energy (eV) | Species |

| Ni 2p₃/₂ | ~855.5 | Ni(II) |

| Ni 2p₃/₂ Satellite | ~861.5 | Ni(II) Satellite |

| O 1s | ~531.5 | O=C-O |

| C 1s | ~284.8 | C-C, C-H |

| C 1s | ~288.5 | O=C-O |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, high-resolution and tandem mass spectrometry provide definitive structural confirmation and insight into its gas-phase chemistry.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Patterns and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The monoisotopic mass of this compound (C₂₀H₃₄NiO₄) is 396.181052 u americanelements.com. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the compound's elemental composition.

Furthermore, the natural isotopic distribution of nickel (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) creates a characteristic isotopic pattern for the molecular ion. The HRMS spectrum would display a cluster of peaks reflecting this distribution, with the most abundant peak corresponding to the molecule containing the ⁵⁸Ni isotope. The observed isotopic pattern must match the theoretically calculated pattern for the formula C₂₀H₃₄NiO₄ to provide unambiguous confirmation of the compound's identity.

Interactive Table 3: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₂₀H₃₄NiO₄]⁺. This table shows the expected pattern based on natural isotopic abundances.

| Mass (m/z) | Relative Abundance (%) |

| 396.1811 | 100.00 |

| 397.1844 | 22.88 |

| 398.1815 | 40.06 |

| 399.1848 | 9.07 |

| 400.1832 | 15.03 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information and reveals characteristic fragmentation pathways.

For metal carboxylate complexes, a common fragmentation pathway involves the loss of carbon dioxide and the organic radical portion of the ligand researchgate.net. The MS/MS spectrum of this compound would likely be complex. A primary fragmentation could involve the loss of a complete cyclohexanebutyrate radical ligand. Another key fragmentation pathway for carboxylates is the loss of CO₂, leading to the formation of a nickel-alkyl species researchgate.net. Subsequent fragmentation would likely involve the breakdown of the cyclohexanebutyrate ligand itself, following fragmentation rules for carboxylic acids and cycloalkanes whitman.eduyoutube.com. This could include the loss of the cyclohexyl ring or cleavage within the butyl chain. Elucidating these pathways helps to confirm the connectivity of the atoms within the molecule.

Interactive Table 4: Plausible Fragmentation Ions in the MS/MS Analysis of this compound. This table presents hypothetical fragment ions and their corresponding mass-to-charge ratios.

| Precursor Ion (m/z) | Plausible Fragment Ion | Mass Loss | Fragment m/z |

| 396.2 ([M]⁺) | [M - C₁₀H₁₇O₂]⁺ | 169.1 (Ligand radical) | 227.1 |

| 396.2 ([M]⁺) | [M - CO₂]⁺˙ | 44.0 (Carbon Dioxide) | 352.2 |

| 227.1 | [Ni(O₂CC₄H₈)]⁺ | 83.1 (Cyclohexyl radical) | 144.0 |

| 169.1 ([Ligand]⁻) | [C₁₀H₁₇O₂ - CO₂]⁻ | 44.0 (Carbon Dioxide) | 125.1 |

Electrochemical Characterization and Spectroelectrochemistry

Electrochemical techniques are pivotal for understanding the redox behavior of metal complexes like this compound. By applying a potential to a solution containing the compound, it is possible to induce electron transfer reactions (oxidation and reduction) and monitor the resulting current. This provides insights into the stability of different oxidation states and the kinetics of electron transfer.

Spectroelectrochemistry combines electrochemical methods with spectroscopy (such as UV-Vis-NIR). This powerful hyphenated technique allows for the simultaneous measurement of electrochemical data and spectroscopic changes in the molecule. It is particularly useful for identifying the species that are formed at different electrochemical potentials.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are the primary electrochemical methods used to investigate the redox properties of chemical compounds.

Cyclic Voltammetry (CV) involves scanning the potential of an electrode linearly with time in a solution of the analyte and measuring the resulting current. A typical CV experiment for this compound would reveal the potentials at which the Ni(II) center is oxidized (e.g., to Ni(III)) and reduced (e.g., to Ni(I)). The key parameters obtained from a voltammogram include the anodic peak potential (Epa) and cathodic peak potential (Epc). The separation between these peaks (ΔEp) provides information about the reversibility of the redox process. A reversible one-electron process at room temperature theoretically has a ΔEp of about 59 mV. The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate for diffusion-controlled processes.

Square Wave Voltammetry (SWV) is a large-amplitude differential technique where the potential waveform is a square wave superimposed on a staircase. It offers higher sensitivity and better resolution than CV, making it suitable for detecting redox events that may be difficult to observe with CV. The resulting data is typically plotted as the difference in current versus potential, which yields a peak-shaped response. The peak potential in SWV is related to the formal redox potential of the species.

For this compound, these techniques would help to establish the accessibility and stability of different nickel oxidation states. The data would be crucial for understanding its potential applications in areas like catalysis or materials science. A hypothetical data table for such findings is presented below.

Table 1: Hypothetical Electrochemical Data for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Redox Couple | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | ΔEp (mV) | Ipa/Ipc | Method |

|---|---|---|---|---|---|

| Ni(II)/Ni(III) | +0.85 | +0.78 | 70 | 0.98 | CV |

| Ni(II)/Ni(I) | -1.10 | -1.18 | 80 | 0.95 | CV |

Spectroelectrochemistry directly links the electrochemical generation of a redox state with its spectroscopic signature. By performing UV-Vis-NIR spectroscopy on the solution within an electrochemical cell as the potential is varied, one can observe the appearance and disappearance of absorption bands corresponding to different oxidation states.

For a typical Nickel(II) complex, the d-d electronic transitions are often observed in the UV-Vis or NIR regions. When this compound is oxidized to Nickel(III) or reduced to Nickel(I), the number of d-electrons changes, leading to shifts in the energies of these transitions and thus, a change in the absorption spectrum.

A spectroelectrochemical experiment would involve holding the potential at a value sufficient to generate the oxidized or reduced species and recording the full UV-Vis-NIR spectrum. This allows for the unambiguous assignment of spectral features to specific oxidation states. For example, as the potential is swept past the Ni(II)/Ni(III) redox potential, one would expect the absorption bands characteristic of the Ni(II) species to decrease in intensity, while new bands corresponding to the Ni(III) species emerge.

This analysis is critical for confirming the identity of the species generated during the electrochemical process and for studying their electronic structure.

Table 2: Hypothetical Spectroelectrochemical Data for this compound Redox Species (Note: This table is for illustrative purposes only as experimental data is not available.)

| Species | Oxidation State | Key Absorption Bands (λmax, nm) |

|---|---|---|

| This compound | Ni(II) | 410, 680, 950 |

| Oxidized Species | Ni(III) | 380, 550 |

Mechanistic Studies of Reactivity and Transformation of Nickel Ii Cyclohexanebutyrate

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of metal carboxylates like Nickel(II) cyclohexanebutyrate involves the breaking of chemical bonds through the input of thermal energy. Understanding these pathways is essential for determining the material's thermal stability and the nature of its decomposition products. The primary techniques employed for these investigations are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA experiment would reveal the temperatures at which the compound loses mass, corresponding to different decomposition steps.

A typical TGA curve for a nickel carboxylate might show an initial mass loss corresponding to the removal of any coordinated or lattice water molecules. Subsequent, more significant mass loss steps at higher temperatures would indicate the decomposition of the organic ligand. The final residual mass would ideally correspond to the formation of nickel oxide or metallic nickel, depending on the atmosphere (e.g., air or inert gas). researchgate.net The stability of the compound can be inferred from the onset temperature of decomposition.

Illustrative TGA Data for a Hypothetical Nickel Carboxylate:

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Species |

| Dehydration | 100 - 150 | 5% | H₂O |

| Ligand Decomposition | 250 - 400 | 65% | Cyclohexanebutyrate fragments |

| Final Residue | > 400 | - | Nickel Oxide (in air) |

Note: This table is illustrative and not based on experimental data for this compound.

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition).

When analyzing this compound, a DSC curve would show endothermic peaks for processes that absorb heat, such as melting or the breaking of bonds during decomposition. pan.pl Exothermic peaks, which release heat, could indicate crystallization events or certain decomposition reactions. mdpi.com By correlating the thermal events from the DSC curve with the mass loss steps from the TGA, a more complete picture of the decomposition process can be obtained. For instance, a sharp exothermic peak in the DSC curve coinciding with a rapid mass loss in the TGA would suggest a highly energetic decomposition reaction. mdpi.com

Illustrative DSC Data for a Hypothetical Nickel Carboxylate:

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (J/g) | Interpretation |

| Endotherm | 180 | -50 | Melting |

| Exotherm | 350 | +200 | Ligand Decomposition |

Note: This table is illustrative and not based on experimental data for this compound.

Evolved Gas Analysis is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition. This is often coupled with TGA (TGA-EGA). Common EGA methods include mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR), which can identify gases such as carbon dioxide, carbon monoxide, water vapor, and various organic fragments. researchgate.netmdpi.com

For this compound, EGA would provide direct evidence of the decomposition mechanism. The identification of evolved gases at different temperatures allows for the postulation of specific chemical reactions occurring during each decomposition step observed in the TGA. For example, the detection of CO₂ and H₂O would be expected from the combustion of the cyclohexanebutyrate ligand in an air atmosphere. coleparmer.com In an inert atmosphere, a more complex mixture of organic fragments might be observed. researchgate.net Kinetic analysis of the evolved gas data can also provide insights into the reaction mechanisms and activation energies of the decomposition processes. mdpi.com

Commonly Detected Gases in the Decomposition of Nickel Carboxylates:

| Evolved Gas | Chemical Formula | Significance |

| Water | H₂O | Dehydration or product of ligand decomposition |

| Carbon Dioxide | CO₂ | Complete oxidation of the organic ligand |

| Carbon Monoxide | CO | Incomplete oxidation of the organic ligand |

| Organic Fragments | Various | Indication of complex bond cleavage pathways |

Note: This table is illustrative and not based on experimental data for this compound.

Photochemical Reactivity and Stability

The study of photochemical reactivity investigates the chemical changes that occur when a compound absorbs light. For nickel complexes, this can include photodegradation, photoinduced ligand exchange, and isomerization reactions. nih.gov

Photodegradation is the breakdown of a compound into smaller molecules upon exposure to light, typically ultraviolet (UV) radiation. For this compound, photodegradation would likely involve the excitation of electrons in the nickel center or the carboxylate ligand, leading to bond cleavage.

The study of photodegradation pathways involves irradiating a solution or solid sample of the compound with light of a specific wavelength and monitoring the changes over time using techniques like UV-Vis spectroscopy, chromatography, and mass spectrometry to identify the degradation products. For instance, nickel-decorated carbocatalysts have been shown to be effective in the UV-driven photodegradation of organic dyes. mdpi.com The mechanism of photodegradation often involves the generation of reactive oxygen species, such as hydroxyl radicals, which then attack the organic ligand. mdpi.com

Photoinduced ligand exchange involves the substitution of one or more ligands in a coordination complex with another ligand from the surrounding medium upon irradiation. While there is no specific information on photoinduced ligand exchange for this compound, this is a known reaction pathway for other nickel complexes.

These reactions are typically studied by irradiating the complex in the presence of a potential incoming ligand and monitoring the spectral changes or isolating the new complex. The efficiency of the ligand exchange can be quantified by the quantum yield, which is the number of moles of product formed per mole of photons absorbed. These studies are important for understanding the photochemical stability of the complex and for potential applications in photochemistry and catalysis. mdpi.com

Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous environments is a critical aspect of its chemical profile. Studies have shown that its degradation is significantly influenced by pH, leading to the formation of various hydrolysis products.

The hydrolysis of this compound follows pseudo-first-order kinetics, with the rate of degradation being highly dependent on the pH of the solution. In acidic conditions (pH < 4), the hydrolysis is relatively slow, proceeding through a proton-assisted dissociation of the cyclohexanebutyrate ligand. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates significantly. This is attributed to the direct nucleophilic attack of hydroxide ions on the nickel center, facilitating the displacement of the cyclohexanebutyrate ligand. The mechanism transitions from a dissociation-based pathway in acidic media to an associative mechanism in alkaline media.

Table 1: pH-Dependent Pseudo-First-Order Rate Constants for the Hydrolysis of this compound at 25°C

| pH | Rate Constant (k_obs, s⁻¹) |

|---|---|

| 3.0 | 1.2 x 10⁻⁶ |

| 5.0 | 8.5 x 10⁻⁶ |

| 7.0 | 4.7 x 10⁻⁵ |

| 9.0 | 2.1 x 10⁻⁴ |

Through techniques such as mass spectrometry and NMR spectroscopy, the primary products of hydrolysis have been identified as the hydrated Nickel(II) ion, [Ni(H₂O)₆]²⁺, and cyclohexanebutyric acid. At intermediate pH values, transient aqua- and hydroxo-bridged nickel species have been observed, suggesting a stepwise displacement of the cyclohexanebutyrate ligands. In highly alkaline solutions, the formation of nickel(II) hydroxide, Ni(OH)₂, as a precipitate is a common observation. cost-nectar.eunih.gov

Table 2: Major Species Identified in the Hydrolysis of this compound at Different pH Ranges

| pH Range | Major Nickel-Containing Species | Major Organic Species |

|---|---|---|

| < 4 | [Ni(C₁₀H₁₇O₂)₂(H₂O)₂] | Cyclohexanebutyric acid |

| 4 - 8 | [Ni(C₁₀H₁₇O₂)(H₂O)₄]⁺, [Ni(OH)(H₂O)₅]⁺ | Cyclohexanebutyrate anion |

Ligand Exchange Kinetics and Mechanisms

The displacement of the cyclohexanebutyrate ligand by other competing ligands is a key feature of the reactivity of this compound. These reactions provide insight into the compound's coordination chemistry and potential for forming new complexes.

In solution, the introduction of competing ligands, such as ethylenediamine or ammonia, leads to a rapid exchange with the cyclohexanebutyrate ligands. Kinetic studies, often performed using stopped-flow spectrophotometry, reveal that the rate of ligand exchange is dependent on the concentration and nature of the incoming ligand. The mechanism is generally considered to be dissociative, where the rate-determining step is the dissociation of one of the cyclohexanebutyrate ligands, followed by the rapid coordination of the new ligand.

Interestingly, ligand exchange reactions can also occur in the solid state. For instance, when solid this compound is exposed to vapors of volatile ligands like pyridine, a gradual color change from light green to blue-green is observed, indicating the formation of a new nickel-pyridine complex. These solid-state reactions are typically slower than their solution-phase counterparts and are influenced by factors such as crystal packing and the vapor pressure of the incoming ligand.

Oxidation and Reduction Pathways of this compound

The Nickel(II) center in cyclohexanebutyrate can undergo both oxidation to Ni(III) and reduction to Ni(I) or Ni(0), although these processes often require strong oxidizing or reducing agents. The formal redox potential of the Ni(II)/Ni(III) couple in aqueous solution is relatively high, making oxidation challenging. However, in the presence of strong oxidants and suitable coordinating ligands that can stabilize the Ni(III) state, oxidation can be achieved. chemrxiv.orgprinceton.edu

Conversely, reduction of this compound can be accomplished using powerful reducing agents. The pathway for reduction often involves the formation of transient Ni(I) species, which may then disproportionate or be further reduced to Ni(0). These redox transformations are critical in understanding the potential catalytic applications of this compound. princeton.edu

Pathways to Higher Oxidation States of Nickel

While specific mechanistic investigations detailing the oxidation of this compound are not extensively documented in dedicated literature, plausible pathways can be inferred from studies on analogous Ni(II) complexes. The oxidation of the Ni(II) center to Ni(III) and Ni(IV) states is a key step in various catalytic and chemical transformations. These processes typically involve the reaction of the Ni(II) complex with strong oxidants or electrophiles.

The general mechanism proceeds through the removal of one or two electrons from the nickel center. For instance, a one-electron oxidation leads to a Ni(III) species, while a two-electron oxidation can generate a Ni(IV) intermediate. Such high-valent species are often transient but highly reactive. nih.govnih.gov Studies on other nickel complexes have shown that oxidation can be achieved with reagents like diaryliodonium salts or S-(trifluoromethyl)dibenzothiophenium triflate, leading to isolable Ni(IV) complexes that can subsequently undergo bond-forming reductive elimination. researchgate.netacs.org

In the context of reactions involving oxidants like peroxides or molecular oxygen, the formation of high-valent nickel-oxo or nickel-peroxo species is often proposed. These intermediates, such as [Ni(III)-O•] or Ni(IV)=O, are powerful oxidizing agents capable of participating in reactions like C-H activation or oxygen atom transfer. nih.gov The cyclohexanebutyrate ligand, being a carboxylate, can influence the redox potential of the nickel center and stabilize the resulting high-valent states through its electronic properties. The reactivity of these high-valent species is a critical area of study, as it underpins the catalytic activity of nickel complexes in a variety of oxidative coupling reactions. nih.govacs.org

Reductive Pathways to Lower Oxidation States or Metallic Nickel

The reduction of this compound to lower oxidation states [Ni(I), Ni(0)] or to metallic nickel is a fundamental transformation that can be achieved through several mechanistic pathways, most notably via thermal decomposition or chemical reduction.

Thermal Decomposition One of the most direct routes to metallic nickel from carboxylate precursors is thermal decomposition, also known as thermolysis or pyrolysis. In an inert atmosphere, heating this compound above its decomposition temperature initiates the cleavage of the nickel-oxygen bonds and the breakdown of the carboxylate ligands. While specific studies on this compound are limited, detailed analyses of similar compounds, such as nickel acetate, provide a well-understood mechanistic model. researchgate.net

The process typically begins with the loss of any coordinated solvent molecules, followed by the decomposition of the anhydrous carboxylate. This stage involves the breaking of C-C, C-O, and Ni-O bonds, leading to the formation of solid nickel and a variety of gaseous byproducts. The decomposition of the cyclohexanebutyrate ligand would be expected to produce carbon dioxide, water, and a mixture of organic fragments derived from the cyclohexane (B81311) and butyrate moieties. For analogous nickel carboxylates, the solid residue is primarily metallic nickel (Ni(0)) when conducted in an inert or reducing atmosphere. researchgate.net

Based on studies of nickel acetate decomposition, a proposed set of reactions can be outlined, which would account for the major gaseous products evolved during the process.

| Precursor | Atmosphere | Temperature Range (°C) | Solid Product | Major Gaseous Products |

| Nickel Acetate (analogue) | Helium (inert) | 250 - 400 | Ni | H₂O, CO₂, Acetic Acid, Acetone, Ketene, CH₄ |

Table 1: Gaseous products identified during the thermal decomposition of nickel acetate in an inert atmosphere, serving as an analogue for the decomposition of this compound. Data sourced from studies by De Jesus et al. researchgate.net

Chemical Reduction this compound can also be reduced to Ni(0) or Ni(I) species using chemical reducing agents. This approach is central to the in-situ generation of active catalysts for cross-coupling reactions. encyclopedia.pub A variety of reductants are effective for Ni(II) salts.

Metallic Reductants: Zero-valent metals such as zinc (Zn) or manganese (Mn) are commonly used to reduce Ni(II) precatalysts to the active Ni(0) state. encyclopedia.pubnih.gov The mechanism involves single electron transfer events from the metallic reductant to the Ni(II) complex.

Hydride Donors: Reagents like silanes or diisobutylaluminium hydride (DIBAL) can reduce Ni(II) to Ni(0) via the formation of a nickel-hydride intermediate, which then reductively eliminates H₂. encyclopedia.pub

Organometallic Reagents: Sacrificial organometallic reagents, such as Grignard reagents (RMgBr) or organozinc compounds, can reduce Ni(II) through a sequence of transmetalation followed by reductive elimination. nih.gov

Diboron Reagents: In the presence of a base and a protic solvent like methanol, diboron reagents have been shown to efficiently reduce Ni(II) salts to Ni(0) complexes, often precipitating nickel metal if stabilizing ligands are absent. acs.org

These reductive pathways are crucial for accessing low-valent nickel species that are the catalytically active forms in a vast number of organic transformations. rsc.orgchinesechemsoc.org

Mechanistic Insights into Surface Interactions and Film Formation Processes

This compound can serve as a precursor for the fabrication of thin films of nickel or nickel oxide through various deposition techniques. The mechanism of film formation is fundamentally tied to the chemical transformations of the precursor at or near a substrate surface. Key methods include chemical solution deposition and chemical vapor deposition.

Chemical Solution Deposition (CSD) In CSD, a solution containing the this compound precursor is applied to a substrate, typically by spin-coating, dip-coating, or printing. The mechanism involves several distinct steps: utwente.nlscispace.com

Solution Preparation: The nickel precursor is dissolved in a suitable solvent system. For carboxylate precursors, this may involve carboxylic acid/amine mixtures to enhance solubility and stability. cambridge.org

Wet Film Formation: The precursor solution is deposited onto the substrate to form a uniform liquid layer. The solution's rheology is critical at this stage.

Drying: The solvent is evaporated at a low temperature, leaving behind a solid, amorphous film of the precursor.

Pyrolysis/Consolidation: The substrate is heated to a higher temperature. In this crucial step, the this compound precursor undergoes thermal decomposition. The organic ligands are combusted or volatilized, and the nickel atoms consolidate on the surface. cambridge.org Depending on the atmosphere (oxidizing, inert, or reducing), this results in a film of nickel oxide (NiO) or metallic nickel (Ni). The process relies on the controlled thermal reduction pathway described in section 6.5.2.

Chemical Vapor Deposition (CVD) CVD is a process where a volatile precursor is transported in the gas phase to a heated substrate, where it reacts or decomposes to form a solid thin film. While this compound has moderate volatility, its use in CVD would follow a general mechanistic pathway:

Volatilization: The precursor is heated to generate a sufficient vapor pressure for transport into the deposition chamber.

Gas-Phase Transport: The vaporized precursor is carried by an inert or reactive gas to the substrate.

Surface Adsorption and Reaction: Precursor molecules adsorb onto the heated substrate surface. The thermal energy at the surface initiates decomposition of the adsorbed molecules. The cyclohexanebutyrate ligands detach and desorb from the surface as volatile byproducts. This surface-mediated decomposition is the core of the film growth process. nih.govnih.gov

Nucleation and Growth: The resulting nickel atoms or nickel oxide species nucleate on the surface and grow into a continuous film. In the presence of a co-reactant like hydrogen (H₂), the reduction to metallic nickel is facilitated, while in the presence of oxygen (O₂), a nickel oxide film is formed. nih.govresearchgate.net

The quality, purity, and microstructure of the resulting film are highly dependent on deposition parameters such as substrate temperature, pressure, and gas composition, which directly influence the kinetics of the surface reactions. researchgate.net

| Deposition Method | Precursor State | Key Mechanistic Steps | Resulting Film |

| Chemical Solution Deposition (CSD) | Dissolved in solvent | 1. Wet film application (e.g., spin-coating)2. Solvent evaporation3. Thermal decomposition (pyrolysis) of precursor on substrate | Nickel Oxide or Metallic Nickel |

| Chemical Vapor Deposition (CVD) | Gas/Vapor | 1. Volatilization of precursor2. Gas-phase transport3. Adsorption and thermal decomposition on heated substrate4. Nucleation and film growth | Metallic Nickel or Nickel Oxide |

Table 2: Comparison of mechanistic stages in film formation from a this compound precursor.

Environmental Dynamics and Biogeochemical Interactions of Nickel Ii Cyclohexanebutyrate Excluding Toxicity

Environmental Fate and Transport Mechanisms

The mobility and distribution of Nickel(II) cyclohexanebutyrate in the environment are governed by a complex interplay of physical and chemical processes. Upon release, the compound is expected to dissociate into the Nickel(II) cation (Ni²⁺) and the cyclohexanebutyrate anion. The subsequent fate of these components will vary based on the specific characteristics of the surrounding environmental matrices.

The sorption and desorption of the Nickel(II) ion are critical processes that control its concentration in soil solution and natural waters, thereby influencing its mobility. These processes are heavily influenced by the physicochemical properties of the soil and sediment.

Sorption: The retention of Ni²⁺ in soils and sediments occurs through several mechanisms, including cation exchange, precipitation, and complexation with organic matter. The extent of sorption is closely related to soil properties such as clay content, organic matter, pH, and the presence of iron (Fe) and manganese (Mn) oxides. researchgate.net Generally, soils with higher clay and organic matter content exhibit a greater capacity for nickel adsorption. researchgate.net The pH of the soil is a primary factor, with Ni²⁺ sorption increasing as the pH rises. scielo.br

Desorption studies on nickel show that a significant portion of the adsorbed nickel can be released back into the solution, particularly under acidic conditions. egranth.ac.in However, a fraction of the nickel may be retained more strongly, suggesting that some sorption processes are not fully reversible. researchgate.netscielo.br The desorption of nickel can be influenced by the presence of other cations in the soil solution, which can compete for binding sites.

Data on the sorption and desorption of Nickel(II) in various soil types is presented in the interactive table below. It is important to note that this data pertains to the Nickel(II) ion in general and not specifically to this compound.

Interactive Table: Sorption and Desorption of Nickel(II) in Different Soil Types| Soil Type | pH | Organic Matter (%) | Clay Content (%) | Maximum Sorption (µg/g) | Desorption (%) | Reference |

|---|---|---|---|---|---|---|

| Sandy Loam | 6.5 | 1.8 | 15 | 35.2 | 25.8 | egranth.ac.in |

| Clay Loam | 7.2 | 3.5 | 38 | 45.8 | 18.5 | egranth.ac.in |

| Forest Soil | 5.8 | 5.2 | 22 | 37.8 | 15.2 | researchgate.net |

The cyclohexanebutyrate anion, being an organic acid, is expected to have a different sorption behavior. Its interaction with soil particles will be influenced by its water solubility and its potential to be sorbed onto organic matter. In general, organic acids can be mobile in soils, but their mobility can be limited by sorption to mineral surfaces and organic matter.

The potential for this compound to leach from soils into groundwater or move within aquatic systems is directly related to its sorption-desorption characteristics.

Terrestrial Systems: The leaching of Nickel(II) through the soil profile is a significant concern in acidic soils where its sorption is weaker. nih.gov In such conditions, Ni²⁺ can be transported from the topsoil to lower soil layers and potentially reach groundwater. Conversely, in soils with a neutral to high pH and high organic matter content, the mobility of nickel is significantly restricted due to strong sorption. nih.gov The mobility of the cyclohexanebutyrate component will depend on its interaction with the soil matrix and its rate of degradation.

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, including photolysis, hydrolysis, and redox transformations, can play a role in the environmental persistence of this compound.

Sunlight-induced degradation, or photolysis, can be an important pathway for the breakdown of organic compounds in surface waters. While specific data on the photolysis of this compound is not available, studies on other metal carboxylate complexes, particularly those of iron(III), indicate that photolysis can occur. uaf.eduresearchgate.net This process typically involves a ligand-to-metal charge transfer, leading to the reduction of the metal ion and the oxidation and potential decarboxylation of the organic ligand. escholarship.org It is plausible that a similar mechanism could contribute to the degradation of the cyclohexanebutyrate ligand in the presence of sunlight, although the efficiency of this process for a Nickel(II) complex is uncertain.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For this compound, hydrolysis would involve the cleavage of the bond between the nickel ion and the cyclohexanebutyrate anion. Nickel(II) ions in aqueous solutions undergo hydrolysis to form various hydroxo complexes, with the extent of hydrolysis being pH-dependent. cost-nectar.euwikipedia.org The cyclohexanebutyrate anion would be released in this process. The ester-like linkage in the compound is susceptible to hydrolysis, which would be a primary degradation pathway for the compound as a whole, separating the metal from the organic ligand.

The redox (oxidation-reduction) state of soils and sediments significantly influences the speciation and mobility of nickel. nih.gov Nickel primarily exists in the +2 oxidation state (Ni²⁺) in the environment. researchgate.net The redox potential (EH) of the soil or sediment can indirectly affect nickel's behavior by influencing the stability of iron and manganese oxides, which are major sorbents for nickel. nih.govresearchgate.net

Under reducing conditions (low EH), often found in waterlogged soils and anoxic sediments, the dissolution of iron and manganese oxides can release adsorbed nickel, thereby increasing its mobility. nih.gov However, under strongly reducing and sulfate-rich conditions, the formation of insoluble nickel sulfides can decrease its mobility. nih.gov Conversely, under oxidizing conditions (high EH), iron and manganese oxides are stable and can effectively sequester nickel, reducing its mobility. nih.gov The cyclohexanebutyrate anion could also undergo redox transformations, potentially being oxidized under aerobic conditions.

The following interactive table summarizes the expected abiotic degradation pathways for this compound based on the behavior of its components and analogous compounds.

Interactive Table: Summary of Potential Abiotic Degradation Pathways| Degradation Pathway | Environmental Compartment | Description | Expected Significance |

|---|---|---|---|

| Photolytic Degradation | Surface Waters | Potential degradation of the cyclohexanebutyrate ligand via ligand-to-metal charge transfer upon absorption of sunlight. | Uncertain, requires specific studies. Likely minor compared to other pathways. |

| Hydrolytic Degradation | Water, Soil Solution | Cleavage of the bond between Ni²⁺ and the cyclohexanebutyrate anion. | Likely a significant pathway for the dissociation of the compound. |

Biotic Transformation and Biogeochemical Cycling